

Application Notes and Protocols for Umbralisib Hydrochloride in Preclinical Mouse Studies

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Compound of Interest

Compound Name: *Umbralisib hydrochloride*

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Introduction

Umbralisib (hydrochloride salt form implied for research purposes, though often studied as umbralisib tosylate) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ).^[1] The inhibition of PI3K δ is crucial as this pathway is often dysregulated in B-cell malignancies, playing a key role in the proliferation and survival of B-lymphocytes.^[2] The additional inhibition of CK1 ϵ is thought to contribute to a distinct safety profile compared to other PI3K δ inhibitors.^[3] While umbralisib (marketed as Ukoniq) received accelerated FDA approval for relapsed or refractory marginal zone lymphoma and follicular lymphoma, this approval was later withdrawn due to safety concerns in other trials.^{[1][3]} Nevertheless, the preclinical data from mouse studies remain a valuable resource for researchers investigating PI3K δ and CK1 ϵ inhibition.

These application notes provide detailed protocols and dosage information for the use of umbralisib in preclinical mouse models of hematological malignancies, specifically focusing on xenograft and adoptive transfer models.

Data Presentation

The following tables summarize the quantitative data from preclinical mouse studies involving umbralisib administration.

Table 1: Umbralisib Dosage and Efficacy in Preclinical Mouse Models

Mouse Model	Cancer Type	Cell Line(s)	Dosage	Administration Route	Frequency	Outcome
NOD/SCID	Hodgkin Lymphoma	L-540, L-428	150 mg/kg	Oral Gavage	Daily	50% tumor growth inhibition (in combination with brentuximab vedotin)
NOD/SCID	T-Cell Acute Lymphoblastic Leukemia (T-ALL)	MOLT-4	150 mg/kg	Oral Gavage	Daily	Significant tumor shrinkage by day 25
Eμ-TCL1 Adoptive Transfer	Chronic Lymphocytic Leukemia (CLL)	N/A	100 mg/kg	Oral Gavage	Daily	Reduced white blood cell count, antitumor efficacy ^[3]

Table 2: Umbralisib Dosages in Toxicology Studies in Mice

Study Type	Mouse Strain	Dosage Range	Administration Route	Frequency	Observation
Embryo-fetal development	Pregnant Mice	100 - 400 mg/kg/day	Oral	Daily	At 100 mg/kg/day, increased resorptions and post-implantation loss were observed. At ≥ 200 mg/kg/day, malformations were noted. The 100 mg/kg/day dose in mice provides an exposure (AUC) approximately equivalent to the human therapeutic dose. [4] [5]

Experimental Protocols

Protocol 1: Umbralisib Formulation for Oral Gavage

This protocol describes two common methods for preparing umbralisib for oral administration in mice.

Method A: Methylcellulose Suspension

A common practice for preclinical oral gavage is to formulate the compound in a vehicle such as 0.5% methylcellulose.[\[2\]](#)

- Materials:
 - **Umbralisib hydrochloride** powder
 - 0.5% (w/v) methylcellulose in sterile water
 - Sterile tubes and syringes
- Procedure:
 - Calculate the required amount of umbralisib and vehicle based on the desired concentration and the number and weight of the mice to be dosed.
 - Weigh the umbralisib powder and place it in a sterile tube.
 - Add a small amount of the 0.5% methylcellulose solution to the powder to create a paste.
 - Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform suspension.
 - Store the suspension at 4°C and protected from light. It is recommended to prepare the formulation fresh daily.

Method B: Solubilizing Vehicle

For compounds with poor aqueous solubility, a vehicle containing solubilizing agents can be used.

- Materials:
 - **Umbralisib hydrochloride** powder
 - Dimethyl sulfoxide (DMSO)
 - Polyethylene glycol 300 (PEG300)
 - Tween 80 (Polysorbate 80)
 - Sterile water or saline

- Sterile tubes and syringes
- Procedure:
 - Solubilization: Dissolve the umbralisib powder in a minimal amount of DMSO (e.g., 10% of the final volume).[3]
 - Vehicle Preparation: In a separate sterile tube, prepare the vehicle mixture. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.[3]
 - Formulation: Slowly add the dissolved umbralisib in DMSO to the vehicle mixture while continuously vortexing to prevent precipitation.[3]
 - Final Volume: Adjust the final volume with sterile water or saline to achieve the desired concentration.
 - Storage: Store the final formulation at 4°C, protected from light. It is advisable to prepare this formulation fresh on the day of administration.[3]

Protocol 2: Hodgkin Lymphoma and T-ALL Xenograft Mouse Models

This protocol is based on studies using Hodgkin lymphoma (L-540, L-428) and T-ALL (MOLT-4) cell lines in immunodeficient mice.[2]

- Materials:
 - L-540, L-428, or MOLT-4 cells
 - NOD/SCID mice (6-8 weeks old)
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - Phosphate-buffered saline (PBS), sterile
 - Matrigel (optional, can improve tumor take-rate)
 - Syringes and needles (27-30 gauge)

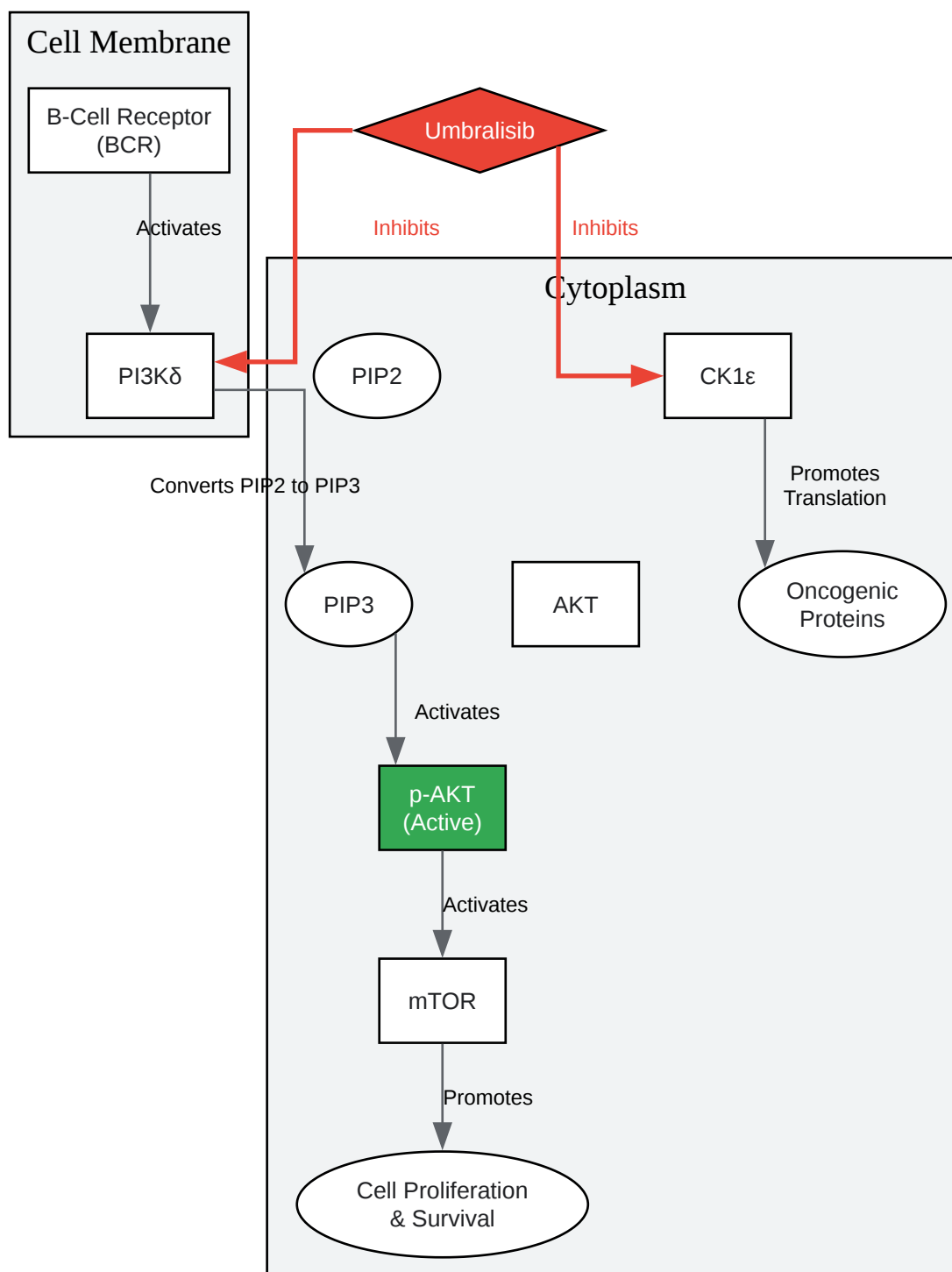
- Calipers
- Procedure:
 - Cell Culture: Culture the lymphoma/leukemia cells in their recommended medium to 80-90% confluency.
 - Cell Preparation: Harvest the cells and wash them with sterile PBS. Perform a cell count and assess viability (should be >95%). Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration. For MOLT-4 xenografts, a common injection number is 1×10^6 cells. For L-540 and L-428, the number can range from 1×10^6 to 10×10^6 cells.
 - Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension (typically 100-200 μ L) into the flank of each mouse.[2]
 - Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Width}^2 \times \text{Length}) / 2$. [2]
 - Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
 - Drug Administration: Administer umbralisib (150 mg/kg) or vehicle control daily via oral gavage.[2] The dosing volume is typically based on the mouse's body weight (e.g., 10 mL/kg).[3]
 - Monitoring: Monitor tumor growth and the body weight of the mice regularly as an indicator of toxicity.[2]
 - Endpoint: The study can be terminated when tumors in the control group reach a specified size, or after a defined treatment period. At the endpoint, evaluate tumor growth inhibition. [2]

Protocol 3: E μ -TCL1 Adoptive Transfer Mouse Model of CLL

This protocol is for a syngeneic model of Chronic Lymphocytic Leukemia.[3]

- Materials:
 - Eμ-TCL1 transgenic mice with established leukemia (donor mice)
 - C57BL/6 mice (recipient mice, 6-8 weeks old)
 - PBS or RPMI-1640, sterile
 - Syringes and needles (27-30 gauge)
 - Flow cytometry reagents (e.g., anti-CD19, anti-CD5 antibodies)
- Procedure:
 - Cell Preparation: Harvest splenocytes from a leukemic Eμ-TCL1 donor mouse. Prepare a single-cell suspension and determine cell viability.[3]
 - Adoptive Transfer: Inject a defined number of leukemic splenocytes (e.g., $10\text{--}20 \times 10^6$ cells) intravenously into the tail vein of recipient mice.[3]
 - Disease Establishment: Allow the leukemia to establish in the recipient mice. This typically takes 2-3 weeks and can be monitored by checking for an increase in white blood cell counts or by flow cytometry for the presence of CD19+/CD5+ leukemic cells in peripheral blood.[3]
 - Treatment Initiation: Once the disease is established, randomize the mice into treatment and control groups.[3]
 - Drug Administration: Administer umbralisib (100 mg/kg) or vehicle control daily via oral gavage.[6]
 - Monitoring: Monitor body weight and clinical signs of toxicity daily. Perform regular blood draws to monitor white blood cell counts and the percentage of leukemic cells.[3]
 - Endpoint: At the end of the study, harvest spleens and other relevant organs for weighing, flow cytometry analysis, and histopathology to assess the treatment efficacy.[3]

Mandatory Visualization



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Caption: Dual inhibition of PI3Kδ and CK1ε pathways by umbralisib.



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Caption: Experimental workflow for a xenograft mouse model study.



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Caption: Experimental workflow for an adoptive transfer mouse model study.

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